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Executive Summary
ETX1317 sodium is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the

diazabicyclooctane (DBO) class. It operates through a reversible covalent mechanism to

inactivate a wide range of Ambler Class A, C, and D β-lactamases, which are primary drivers of

resistance to β-lactam antibiotics in Gram-negative bacteria. Developed for oral administration

as the prodrug ETX0282 in combination with the cephalosporin cefpodoxime proxetil, ETX1317

represents a promising therapeutic strategy to combat complicated urinary tract infections

(cUTIs) and other infections caused by multi-drug resistant (MDR) Enterobacterales. This

document provides an in-depth technical overview of ETX1317's mechanism of action,

quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action
ETX1317's inhibitory action is centered on the active site of serine β-lactamases. The core

mechanism involves the covalent acylation of the catalytic serine residue within the enzyme's

active site.[1] This process is initiated by the attack of the serine hydroxyl group on the carbonyl

of ETX1317's cyclic urea DBO core, leading to the opening of the ring and the formation of a

stable carbamoyl acyl-enzyme complex.[1] This acylation effectively blocks the enzyme's ability

to hydrolyze β-lactam antibiotics, thus restoring their antibacterial activity.[1]
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A key characteristic of ETX1317 is the reversibility of this covalent inhibition for most serine β-

lactamases. The ring-opened inhibitor can recyclize and dissociate from the enzyme, releasing

the intact and active inhibitor.[1][2] This contrasts with some irreversible inhibitors, offering a

different kinetic profile. Notably, ETX1317 does not inhibit Class B metallo-β-lactamases

(MBLs), as their zinc-dependent catalytic mechanism is fundamentally different from that of

serine β-lactamases and is not susceptible to acylation by ETX1317.[1]
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ETX1317 Mechanism of Action Pathway.

Quantitative Inhibitory Data
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The inhibitory potency of ETX1317 has been quantified against a range of purified β-lactamase

enzymes. The data is presented in terms of the second-order rate constant for inhibition

(kinact/Ki) and the dissociation rate constant (koff). Additionally, Minimum Inhibitory

Concentration (MIC) values for the combination of cefpodoxime and ETX1317 demonstrate its

efficacy in whole-cell assays.

Table 1: Biochemical Inhibition Constants for ETX1317
Enzyme (Ambler
Class)

Organism of Origin kinact/Ki (M-1s-1) koff (s-1)

Class A

CTX-M-15 E. coli 1.2 x 105 6.7 x 10-3

KPC-2 K. pneumoniae 4.1 x 104 1.1 x 10-3

SHV-5 K. pneumoniae 3.3 x 104 2.5 x 10-3

TEM-1 E. coli 1.1 x 104 3.3 x 10-3

Class C

AmpC P. aeruginosa 1.9 x 104 1.3 x 10-3

P99 E. cloacae 2.1 x 104 1.0 x 10-3

Class D

OXA-48 K. pneumoniae 2.3 x 103 Too slow to measure

Data synthesized from

published studies.[2]

[3]

Table 2: In Vitro Antibacterial Activity of Cefpodoxime-
ETX1317
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Organism (Resistance
Mechanism)

Cefpodoxime MIC (µg/mL)
Cefpodoxime-ETX1317
(1:2) MIC (µg/mL)

E. coli (ESBL) >32 0.25

K. pneumoniae (KPC) >32 0.5

E. cloacae (AmpC) >32 0.125

C. freundii (ESBL, AmpC) >32 0.5

The MIC value for the

combination is for cefpodoxime

in a 1:2 ratio with ETX1317.[4]

[5] The addition of ETX1317

restored cefpodoxime activity

to ≤1 μg/mL across all tested

isolates.[6]

Experimental Protocols
β-Lactamase Inhibition Kinetics Assay
Objective: To determine the second-order rate constant of inhibition (kinact/Ki) of ETX1317

against purified serine β-lactamases.

Methodology:

Reagents and Materials:

Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, AmpC, OXA-48).

ETX1317 sodium stock solution in appropriate buffer.

Nitrocefin (a chromogenic β-lactam substrate) stock solution.

Assay buffer: 0.1 M sodium phosphate (pH 7.0), 10 mM NaHCO₃, and 0.005% Triton X-

100.

96-well microtiter plates.
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Spectrophotometer capable of reading absorbance at 490 nm.

Procedure:

A continuous absorbance assay is used to monitor the hydrolysis of nitrocefin.[7]

A range of ETX1317 concentrations are prepared in the assay buffer.

The purified β-lactamase enzyme is added to each concentration of ETX1317 and

incubated at ambient temperature.

The reaction is initiated by the addition of 100 µM nitrocefin.[7]

The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring

the absorbance at 490 nm over time (e.g., for 60 minutes).

Reaction progress curves are generated for each inhibitor concentration.

Data Analysis:

The set of reaction progress curves are globally fitted to a second-order kinetic model of

enzyme inactivation to determine the kinact/Ki value.[7]
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Workflow for β-Lactamase Inhibition Assay.
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Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro antibacterial activity of a β-lactam antibiotic in combination

with ETX1317 against various bacterial strains.

Methodology:

Reagents and Materials:

Bacterial isolates (e.g., E. coli, K. pneumoniae).

Cefpodoxime stock solution.

ETX1317 stock solution.

Cation-adjusted Mueller-Hinton Broth (CAMHB).

96-well microtiter plates.

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Procedure:

Broth microdilution susceptibility testing is performed according to Clinical and Laboratory

Standards Institute (CLSI) guidelines.[8]

Serial two-fold dilutions of the β-lactam antibiotic (e.g., cefpodoxime) are prepared in

CAMHB in the microtiter plates.

ETX1317 is added to the wells at a fixed ratio to the β-lactam (e.g., 1:2

cefpodoxime:ETX1317).[5][6]

The standardized bacterial inoculum is added to each well.

Control wells (growth control without antibiotic, sterility control without bacteria) are

included.

The plates are incubated at 35°C for 16-20 hours.
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Data Analysis:

The MIC is determined as the lowest concentration of the β-lactam antibiotic that

completely inhibits visible bacterial growth.

Reversible Covalent Inhibition
The reversibility of the ETX1317-enzyme complex is a defining feature. This property has been

demonstrated through acylation exchange experiments.[2] In these experiments, a pre-formed

covalent complex of ETX1317 with a "donor" β-lactamase is purified to remove any unbound

inhibitor. This complex is then mixed with an "acceptor" β-lactamase. The transfer of ETX1317

from the donor to the acceptor enzyme over time confirms that the inhibitor can dissociate in its

original, active form and subsequently inhibit another enzyme molecule.[2] This recyclization

and dissociation capacity contribute to its overall efficacy. The partition ratio for ETX1317 with

the tested enzymes was found to be approximately one, indicating it is a highly efficient

inhibitor that is not turned over or hydrolyzed by the enzyme.[2]
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Logical Flow of Reversible Covalent Inhibition.

Conclusion
ETX1317 sodium is a potent, broad-spectrum serine β-lactamase inhibitor with a well-

characterized reversible covalent mechanism of action. Its ability to restore the efficacy of oral

β-lactams against a wide array of MDR Enterobacterales makes its prodrug formulation,

ETX0282, a valuable candidate for the treatment of cUTIs and other infections. The quantitative
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data and experimental protocols outlined in this guide provide a comprehensive technical

foundation for researchers and drug development professionals working in the field of

antibacterial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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